molecular formula C9H8BrClO2 B8737293 Ethanone, 1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)- CAS No. 571903-67-8

Ethanone, 1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)-

Cat. No. B8737293
CAS RN: 571903-67-8
M. Wt: 263.51 g/mol
InChI Key: HJJFLUHQISZXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)- is a halogenated aromatic hydroxyl ketone . It has a molecular formula of C8H7BrClO2 .


Synthesis Analysis

The compound can be synthesized by diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . It can also be prepared by bromination of 2-hydroxy-4-methylacetophenone in a chloroform/ethylene dichloride mixture .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 .


Chemical Reactions Analysis

This compound participates in the synthesis of corresponding chalcones and structurally related dienones by reacting with appropriate aldehydes . It may also be used in the preparation of the bioactive 8-bromo-6-chloro-2-substituted 4-chromanone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.593 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

properties

CAS RN

571903-67-8

Product Name

Ethanone, 1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)-

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrClO2/c1-4-7(11)3-6(5(2)12)9(13)8(4)10/h3,13H,1-2H3

InChI Key

HJJFLUHQISZXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (10 g, 54 mmol, from Aldrich) in acetic acid (100 mL) was added N-bromosuccinimide (12 g, 65 mmol) and the resulting mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated in vacuo, neutralized with saturated sodium bicarbonate and filtered to remove insoluble succinimide. The filtrate was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and then concentrated to dryness under reduced pressure. The crude product was recrystallized from a mixture of ethyl acetate and hexane (11.4 g, 80%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 1-(3-bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone (1.0 g, 3.6 mmol) in methylene chloride (20 mL) was added 1.0 M boron tribromide in methylene chloride (3.8 mL, 3.8 mmol) at −78° C. After stirring at −78° C. for 10 minutes, the reaction was allowed to warm to 0° C. and was then quenched with water at 0° C. and extracted with dichloromethane. The combined organic layers were washed with brine and dried over sodium sulfate. The volatiles were removed under reduced pressure to afford 1-(3-Bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone (0.91 g, 96%). 1H NMR (CDCl3, 300 MHz) δ 12.96 (1H, s), 7.72 (1H, s), 2.64 (3H, s), 2.59 (3H, s) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.